
1,2-Benzoxathiin, 5,6,7,8-tetrahydro-4,7-dimethyl-, 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrahydro-4,7-dimethyl-1,2-benzoxathiin 2,2-dioxide is an organic compound belonging to the class of benzoxathiins This compound is characterized by a benzene ring fused with a thiin ring, which contains sulfur and oxygen atoms The presence of the 2,2-dioxide group indicates that the sulfur atom is in its highest oxidation state
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-4,7-dimethyl-1,2-benzoxathiin 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dimethylphenol with sulfur dichloride in the presence of a base, followed by oxidation to introduce the 2,2-dioxide group. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-4,7-dimethyl-1,2-benzoxathiin 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur at the sulfur atom, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the sulfur dioxide group, converting it back to a sulfide.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride or iron(III) chloride as catalysts.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzoxathiins depending on the electrophile used.
Scientific Research Applications
5,6,7,8-Tetrahydro-4,7-dimethyl-1,2-benzoxathiin 2,2-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-4,7-dimethyl-1,2-benzoxathiin 2,2-dioxide depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The sulfur dioxide group can participate in redox reactions, influencing cellular oxidative stress levels. The benzene ring allows for interactions with hydrophobic pockets in proteins, potentially affecting their function.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-4,7-dimethyl-1,2-benzoxathiin: Lacks the 2,2-dioxide group, resulting in different reactivity and applications.
5,6,7,8-Tetrahydro-4,7-dimethyl-1,2-benzoxathiepin: Contains an additional carbon in the thiin ring, altering its chemical properties.
5,6,7,8-Tetrahydro-4,7-dimethyl-1,2-benzoxathiin 2,2-dioxide derivatives: Various derivatives with different substituents on the benzene ring or thiin ring.
Uniqueness
5,6,7,8-Tetrahydro-4,7-dimethyl-1,2-benzoxathiin 2,2-dioxide is unique due to the presence of the 2,2-dioxide group, which imparts distinct chemical reactivity and potential biological activity. This compound’s ability to undergo diverse chemical reactions and its applications in multiple fields make it a valuable subject of study.
Properties
CAS No. |
63549-11-1 |
|---|---|
Molecular Formula |
C10H14O3S |
Molecular Weight |
214.28 g/mol |
IUPAC Name |
4,7-dimethyl-5,6,7,8-tetrahydro-1,2λ6-benzoxathiine 2,2-dioxide |
InChI |
InChI=1S/C10H14O3S/c1-7-3-4-9-8(2)6-14(11,12)13-10(9)5-7/h6-7H,3-5H2,1-2H3 |
InChI Key |
LERWMOJKRXJYAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)OS(=O)(=O)C=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


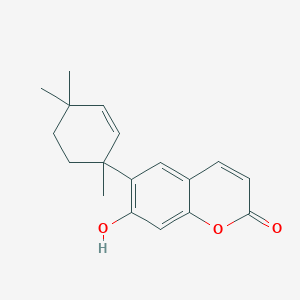
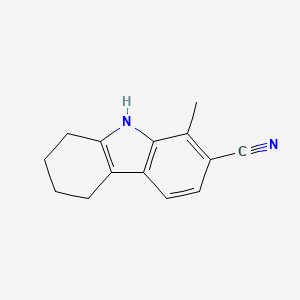
![40-(1,3-benzoxazol-2-yl)-17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1(44),2,6(15),8,10,12,16,18,20,22,25,27,29,31,33,38,40,42-octadecaene-4,7,14,24,35,37-hexone](/img/structure/B13800744.png)
![(2R)-2,3-Bis[bis(trimethylsilyloxy)phosphinyloxy]propionic acid trimethylsilyl ester](/img/structure/B13800747.png)
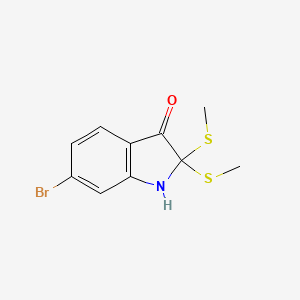
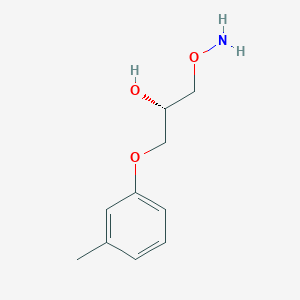
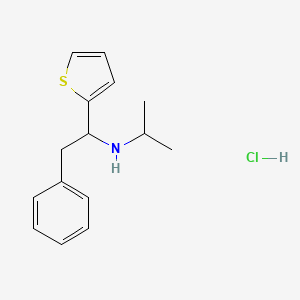

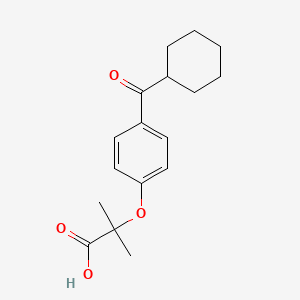
![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid;1-ethylpyrrole-2,5-dione](/img/structure/B13800789.png)
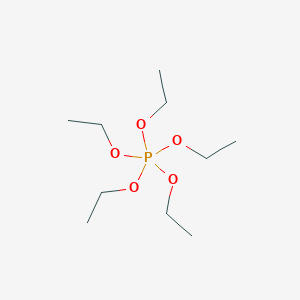
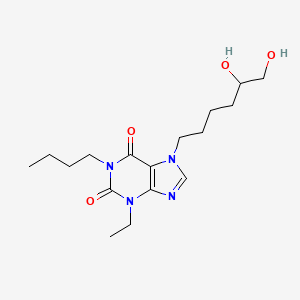
![Acetamide,N-cyclopropyl-N-[(1,2-dihydro-6-methyl-2-oxo-3-quinolinyl)methyl]-](/img/structure/B13800812.png)

